3-fluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide
Description
3-Fluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide is a benzenesulfonamide derivative featuring a fluorine atom at the 3-position and a methoxy group at the 4-position on the benzene ring. The sulfonamide nitrogen is substituted with a 2-(5-(furan-3-yl)thiophen-2-yl)ethyl group, combining heterocyclic moieties (thiophene and furan) with a flexible ethyl linker. This structural motif is common in medicinal chemistry, where sulfonamides are frequently explored as enzyme inhibitors or receptor modulators due to their ability to engage in hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
3-fluoro-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4S2/c1-22-16-4-3-14(10-15(16)18)25(20,21)19-8-6-13-2-5-17(24-13)12-7-9-23-11-12/h2-5,7,9-11,19H,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYDMHVPNVMXLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=C(S2)C3=COC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-fluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of and a molecular weight of 381.44 g/mol, this compound is classified under sulfonamides, which are known for their diverse pharmacological properties.
Molecular Structure
The compound's structure can be depicted as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 381.44 g/mol |
| Purity | ~95% |
Antimicrobial Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli , with Minimum Inhibitory Concentrations (MICs) ranging from 20 to 70 µM depending on the specific structure of the compound .
The biological activity of sulfonamides generally involves the inhibition of bacterial folic acid synthesis, which is crucial for bacterial growth and replication. This mechanism may extend to This compound , suggesting potential applications in treating bacterial infections.
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary results indicate that concentrations below 100 µM do not significantly affect normal human cell lines, suggesting a favorable therapeutic index .
Case Studies and Research Findings
-
Antibacterial Efficacy :
- A study assessed the antibacterial effects of various sulfonamide derivatives, including structurally related compounds to This compound . It was found that these compounds exhibited potent activity against multi-drug resistant strains, with some derivatives achieving MIC values significantly lower than conventional antibiotics .
- Anti-tumor Activity :
- Inflammation Modulation :
Scientific Research Applications
Structural Characteristics
The molecular formula of 3-fluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide is with a molecular weight of approximately 345.3879 g/mol. The compound features a sulfonamide functional group, which is known for its biological activity.
Medicinal Chemistry
- Antimicrobial Activity : Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The presence of the sulfonamide group enhances its interaction with bacterial enzymes, leading to inhibition of growth .
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cell lines. The unique combination of functional groups allows for interactions with cellular targets involved in cancer progression. In vitro assays have demonstrated cytotoxic effects on various cancer types, indicating potential as a lead compound in anticancer drug development .
Material Science
- Organic Electronics : The electronic properties imparted by the thiophene and furan moieties make this compound a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films can be exploited in device fabrication.
- Polymer Chemistry : As a building block in polymer synthesis, this compound can be utilized to create novel polymers with tailored properties for specific applications in coatings and adhesives. The incorporation of furan and thiophene units can enhance thermal stability and mechanical strength.
Antimicrobial Activity Case Study
In a study published by MDPI, derivatives of sulfonamide compounds were synthesized and tested for their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that modifications involving furan and thiophene significantly improved antibacterial activity against resistant strains .
Anticancer Activity Case Study
A recent investigation focused on the anticancer effects of similar sulfonamide derivatives showed promising results in inhibiting cell growth in breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing bioactivity, suggesting that further exploration of compounds like this compound could lead to effective therapeutic agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-fluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide with structurally or functionally related sulfonamide derivatives, emphasizing substituent effects and biological activities:
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (F, Cl, NO₂): Fluorine at the 3-position (target compound) may improve metabolic stability and binding affinity compared to chlorine analogs . Nitro groups (e.g., in ) are associated with DNA intercalation but may increase toxicity . Heterocyclic Moieties: Thiophene-furan combinations (target compound) enhance π-π stacking, whereas benzo[b]thiophene () increases planarity and lipophilicity.
Biological Activity Trends: Sulfonamides with thiophene-ethyl linkers (target compound) are structurally similar to quinolone derivatives (), which exhibit antimicrobial properties via topoisomerase inhibition . Methoxy groups (e.g., 4-OCH₃ in the target compound) improve solubility but may reduce membrane permeability compared to halogenated analogs .
Structural Insights :
- Crystallographic tools like SHELXL and ORTEP-3 () have been critical in resolving the conformations of similar sulfonamides, revealing gauche orientations of the ethyl-thiophene linker that optimize hydrophobic interactions .
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule decomposes into three synthetic modules through systematic bond cleavage (Figure 1):
Benzenesulfonamide Core Construction
Stepwise Synthetic Protocol
Synthesis of 3-Fluoro-4-Methoxybenzenesulfonyl Chloride
Reaction Conditions
- Starting Material : 4-Methoxybenzenesulfonamide (1129-26-6)
- Fluorination : HF-pyridine complex in dichloroethane (0°C to reflux, 12 h)
- Sulfonation : Chlorosulfonic acid (ClSO₃H) at 50°C for 6 h
- Yield : 68% (two steps)
Mechanistic Insight : Electrophilic fluorination occurs via diazonium salt intermediate, while sulfonation follows a classical electrophilic aromatic substitution pathway.
Thiophene-Ethylamine Linker Preparation
Nickel-Catalyzed Cross-Coupling
- Catalyst : (R)-BINAP)NiCl₂ (5 mol%)
- Substrates : 2-Bromothiophene + Ethylene diamine
- Reagents : MgI₂ (1.0 equiv), MeMgI (2.0 equiv)
- Solvent : Toluene (0.2 M)
- Temperature : 90°C (18 h)
- Yield : 73% (GC-MS)
Optimization Note : Increasing MeMgI stoichiometry to 3.0 equiv improved conversion to 89% while maintaining enantioselectivity (er 92:8).
Sulfonamide Bond Formation
Nucleophilic Displacement Protocol
- Reactants : 3-Fluoro-4-methoxybenzenesulfonyl chloride (1.2 equiv) + Thiophene-ethylamine (1.0 equiv)
- Base : NaH (60% dispersion, 2.0 equiv)
- Solvent : DMF (0.5 M)
- Temperature : 25°C → 90°C (ramped over 1 h)
- Time : 18 h
- Workup : 1N HCl quench, EtOAc extraction, MgSO₄ drying
- Purification : Silica chromatography (30→50% EtOAc/hexane)
- Yield : 19%
Challenge : Steric hindrance from the ethyl-thiophene moiety necessitates extended reaction times. Microwave-assisted synthesis (150°C, 30 min) increased yield to 34% in pilot studies.
Furan-3-yl Thiophene Functionalization
Suzuki-Miyaura Coupling
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Ligand : SPhos (10 mol%)
- Substrates : 5-Bromothiophene derivative (1.0 equiv) + Furan-3-ylboronic acid (1.5 equiv)
- Base : K₂CO₃ (3.0 equiv)
- Solvent : DME/H₂O (4:1)
- Temperature : 100°C (12 h)
- Yield : 60%
Key Parameter : Degassing solvents with N₂ for 30 min prevented boronic acid oxidation, boosting yield by 18%.
Reaction Optimization Strategies
Sulfonamide Formation Enhancements
| Parameter | Standard Protocol | Optimized Protocol | Yield Impact |
|---|---|---|---|
| Base | NaH | LiHMDS | +22% |
| Solvent | DMF | THF | +15% |
| Temperature | 90°C | 130°C (MW) | +41% |
| Stoichiometry | 1.2:1 | 2.5:1 | +29% |
Mechanistic Rationale : Lithium bis(trimethylsilyl)amide (LiHMDS) generates a stronger nucleophile, while THF improves solubility of intermediate species.
Purification and Analytical Characterization
Chromatographic Purification
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-fluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Preparation of the sulfonamide intermediate by reacting 4-methoxy-3-fluorobenzenesulfonyl chloride with a thiophene-furan ethylamine derivative under basic conditions (e.g., NaHCO₃ in dichloromethane) .
- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Key Variables : Temperature (0–25°C for acylation), solvent polarity, and catalyst choice (e.g., DMAP for nucleophilic substitution) critically affect yield .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, sulfonamide protons at δ 7.5–8.0 ppm) .
- Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺ matching theoretical mass ± 0.001 Da) .
- HPLC : Purity assessment (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .
Q. How can researchers predict the biological activity of this compound based on structural analogs?
- Approach : Compare with sulfonamide-thiophene derivatives (e.g., 3-chloro-N-(2-(furan-2-yl)ethyl)-4-methoxybenzenesulfonamide in ), which show antimicrobial and anticancer activity via enzyme inhibition (e.g., carbonic anhydrase) . Computational docking (AutoDock Vina) against target proteins (e.g., EGFR kinase) can predict binding affinity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituting fluorine or methoxy groups) impact biological activity?
- Case Study :
- Fluorine : Enhances lipophilicity and metabolic stability (e.g., 3-fluoro analogs in show 2× higher cellular uptake than non-fluorinated derivatives) .
- Methoxy : Electron-donating effects improve binding to hydrophobic enzyme pockets (e.g., COX-2 inhibition IC₅₀ reduced from 1.2 µM to 0.7 µM in 4-methoxy vs. 4-H analogs) .
- Experimental Design : Synthesize analogs with halogens (Cl, Br) or methyl groups at the 3-position and assay against target enzymes .
Q. What strategies resolve contradictions in reported synthesis yields or biological activity across studies?
- Analysis :
- Yield Discrepancies : Compare reaction scales (e.g., micro vs. bulk synthesis in vs. 17) and solvent purity (anhydrous vs. technical grade) .
- Activity Variability : Use standardized assays (e.g., MTT for cytotoxicity) and control cell lines to minimize protocol-driven differences .
Q. How can computational modeling optimize the compound’s interaction with a novel biological target?
- Workflow :
- Target Identification : Screen against databases (e.g., PDB) for proteins with sulfonamide-binding pockets (e.g., HDACs) .
- MD Simulations : GROMACS for 100-ns simulations to assess binding stability (RMSD < 2.0 Å) .
- SAR Validation : Synthesize top-scoring analogs (e.g., replacing furan with pyridine) and validate via SPR (KD < 10 nM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
